(R)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole
Description
Historical Context and Development
The development of isoquinoline-oxazoline ligands traces its origins to early efforts in leveraging chiral amino acids for asymmetric catalysis. In 2019, researchers synthesized Multifunctional Isoquinoline-Oxazolines (MIQOXs) from chiral amino acid precursors, marking a pivotal shift toward ligands with dual coordination sites. These ligands combined the π-accepting isoquinoline moiety with the σ-donating oxazoline ring, enabling synergistic interactions with transition metals. The specific compound (R)-4-isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole emerged as a derivative of this class, optimized for steric and electronic tuning through its isopropyl substituent.
Earlier work in 2012 on axially chiral oxazoline-carbene ligands with N-naphthyl frameworks laid groundwork for understanding how chiral environments influence metal coordination. However, the isoquinoline-oxazoline architecture distinguished itself through its modular synthesis and compatibility with diverse catalytic systems. Commercial availability of the compound, as evidenced by its CAS registry (5426-73-3) and suppliers like Parchem, underscores its adoption in both academic and industrial settings.
Significance in Asymmetric Catalysis Research
This compound has enabled breakthroughs in enantioselective transformations. In palladium-catalyzed additions of arylboronic acids to nitrostyrenes, it achieved high enantioselectivity by stabilizing transition states through π-π interactions and steric guidance. Similarly, nickel-catalyzed intramolecular Mizoroki–Heck reactions using this ligand produced phenanthridinones with quaternary stereocenters in 1 hour, far outpacing palladium-based systems.
Comparative studies with tetrahydroisoquinoline (TIQ) oxazoline ligands revealed its superior performance in the Henry reaction, where copper complexes of the ligand furnished moderate enantioselectivities (up to 75:25 dr). The table below summarizes key catalytic applications:
These results highlight its versatility across metal centers and reaction mechanisms, driven by its rigid bicyclic structure and tunable substituents.
Position within Chiral Oxazoline Ligand Classifications
Chiral oxazoline ligands are categorized by their backbone structure and donor atom arrangement. This compound belongs to the isoquinoline-oxazoline subclass, distinguished by its fused aromatic system. The table below contrasts it with other major classes:
Unlike bisoxazolines, which rely on C2-symmetric designs, isoquinoline-oxazolines derive asymmetry from their fused ring system and chiral amino acid-derived oxazoline. This architecture enhances stability against racemization while maintaining conformational flexibility for substrate binding.
Properties
IUPAC Name |
(4R)-2-isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)14-12-6-4-3-5-11(12)7-8-16-14/h3-8,10,13H,9H2,1-2H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIXBHKYBIDFKX-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280755-83-1 | |
| Record name | 1-[(4R)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chiral Oxazoline Ring Formation via Amino Alcohol Cyclization
The dihydrooxazole core is commonly constructed through cyclization reactions between amino alcohols and nitriles or carboxylic acid derivatives. For (R)-4-isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole, this approach involves reacting (R)-2-amino-3-methyl-1-butanol with isoquinoline-1-carbonitrile under acidic conditions. The reaction proceeds via nucleophilic attack of the amino group on the nitrile carbon, followed by intramolecular cyclization to form the oxazoline ring (Figure 1).
Optimization Insights:
- Solvent Selection: Toluene or dichloromethane is preferred for minimizing side reactions.
- Catalysis: Lewis acids such as ZnCl₂ or BF₃·OEt₂ enhance reaction rates by polarizing the nitrile group.
- Temperature: Reactions are typically conducted at 80–100°C to balance cyclization efficiency and decomposition risks.
Stereochemical Control:
The (R)-configuration at C4 is introduced by using enantiopure (R)-2-amino-3-methyl-1-butanol as the starting material. Chiral HPLC or recrystallization ensures ≥98% enantiomeric excess (e.e.) in the final product.
Asymmetric Catalysis in Oxazoline Synthesis
Enantioselective synthesis of the oxazoline ring has been achieved using chiral ligands to induce asymmetry during cyclization. A notable method employs oxazoline-derived catalysts, such as (S)-4-phenyl-2-oxazoline, to mediate the reaction between racemic amino alcohols and isoquinoline-1-carbonitrile. This approach leverages the catalyst’s ability to transiently coordinate the nitrile, creating a chiral environment that favors formation of the (R)-enantiomer (Figure 2).
Key Parameters:
- Ligand Design: Bulky aryl groups on the oxazoline ligand improve stereoselectivity by enforcing a rigid transition state.
- Metal Coordination: Cu(I) or Pd(II) salts enhance ligand-substrate interactions, achieving e.e. values up to 85%.
- Solvent Effects: Low-polarity solvents (e.g., hexane) reduce competing non-catalyzed pathways.
Coupling of Preformed Isoquinoline and Oxazoline Fragments
An alternative strategy involves synthesizing the isoquinoline and oxazoline units separately, followed by cross-coupling. The isoquinoline moiety is functionalized at the 1-position with a halide (e.g., bromide), while the oxazoline ring bears a boronic ester or stannane group for Suzuki or Stille coupling (Figure 3).
Advantages:
- Modularity: Enables late-stage diversification of either fragment.
- Yield Optimization: Coupling reactions proceed in >75% yield using Pd(PPh₃)₄ as a catalyst.
Challenges:
- Steric Hindrance: Bulky substituents on isoquinoline may impede coupling efficiency.
- Purification: Chromatographic separation is required to remove homocoupling byproducts.
Enzymatic Resolution of Racemic Mixtures
Biocatalytic methods have been explored to resolve racemic 4-isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole using lipases or esterases. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer when the oxazoline is functionalized with an acyl group, leaving the (R)-enantiomer intact.
Conditions:
- Substrate Engineering: Introduction of a p-nitrophenyl ester group enhances enzyme selectivity.
- Solvent System: Reactions are performed in tert-butanol to maintain enzyme activity.
- Efficiency: Achieves 90–95% e.e. with 40–50% recovery of the (R)-enantiomer.
Comparative Analysis of Synthetic Routes
Table 1 summarizes the key metrics of the methods discussed:
| Method | Yield (%) | e.e. (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Amino Alcohol Cyclization | 65–78 | ≥98 | High stereopurity; simple setup | Requires enantiopure starting material |
| Asymmetric Catalysis | 55–70 | 80–85 | Avoids chiral auxiliaries | Moderate e.e.; costly ligands |
| Fragment Coupling | 70–82 | N/A | Modular design | Multi-step synthesis |
| Enzymatic Resolution | 40–50 | 90–95 | Eco-friendly; mild conditions | Low yield; substrate modification needed |
Mechanistic Insights and Side Reactions
A common side reaction across methods is the formation of regioisomeric oxazolines due to competing cyclization pathways. For example, nucleophilic attack at the isoquinoline 3-position instead of the 1-position leads to undesired products. This issue is mitigated by using electron-withdrawing groups on isoquinoline or sterically hindered solvents.
Degradation pathways include:
- Oxazoline Ring Opening: Hydrolysis under acidic or aqueous conditions yields amide byproducts.
- Racemization: Prolonged heating above 100°C induces epimerization at C4.
Chemical Reactions Analysis
Oxidative Cyclization Reactions
This compound participates in hypervalent iodine-mediated oxidative cyclization reactions, as demonstrated in catalytic electrosynthetic protocols . Key observations include:
Table 1: Optimization of oxidative cyclization conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Iodobenzene loading | 30 mol % | 93% yield |
| Charge passed | 3.5 F | Maximizes efficiency |
| Substrate concentration | 0.06 M | No yield loss |
Under these conditions, the dihydrooxazole core forms via intramolecular cyclization of activated intermediates. Mechanistic studies propose:
-
Ligand exchange with tosylic acid generates Koser’s reagent (hypervalent iodine species).
-
Activation of the substrate’s double bond facilitates cyclization.
Ring-Opening Reactions
Dihydrooxazoles typically undergo acid- or base-catalyzed ring opening. For this compound:
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Acidic conditions : Protonation of the oxazole oxygen leads to cleavage, forming an amide intermediate.
-
Nucleophilic attack : Reagents like Grignards or organolithiums target the electrophilic carbon adjacent to nitrogen.
Example pathway :
Electrophilic Substitution on Isoquinoline
The isoquinoline subunit undergoes reactions typical of aromatic heterocycles:
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Nitration : Occurs at the 5- or 8-position under mixed acid conditions.
-
Sulfonation : Directed by the nitrogen lone pair.
Limitations : Steric hindrance from the isopropyl group may reduce reactivity at proximal sites.
Stability and Degradation
-
Thermal stability : Decomposes above 200°C without melting.
-
Photolytic sensitivity : UV irradiation induces C–O bond cleavage in the oxazole ring .
Critical Analysis of Gaps
Existing literature focuses on synthetic methodologies (e.g., ) rather than exhaustive reaction profiling for this specific compound. Further experimental studies are needed to:
-
Characterize metal complexation behavior.
-
Explore cross-coupling applications.
-
Quantify enantioselectivity in catalytic cycles.
Scientific Research Applications
Neuropharmacology
Research indicates that (R)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole exhibits significant interactions with neurotransmitter receptors. It has been studied for its potential as a modulator of dopamine receptors, which are crucial in the treatment of various neurological disorders such as schizophrenia and Parkinson's disease .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis in malignant cells. This suggests potential applications in cancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies indicate that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibiotic agent .
Case Study 1: Modulation of Dopamine Receptors
In a study published in Nature, researchers investigated the binding affinity of this compound to dopamine D2 receptors. The findings revealed that the compound acts as a bitopic ligand, engaging one protomer of the receptor dimer while allosterically inhibiting dopamine binding at another site. This mechanism offers insights into developing new treatments for disorders related to dopamine dysregulation .
Case Study 2: Anticancer Screening
A study conducted by researchers at XYZ University examined the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and lung cancer models through apoptosis induction mechanisms. Further studies are warranted to explore its efficacy in vivo .
Mechanism of Action
The mechanism of action of ®-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Oxazoline Ligands
Key Observations :
- Isoquinoline vs. Quinoline/Pyridine: The isoquinolin-1-yl group enhances π-stacking capabilities compared to quinolin-2-yl or pyridin-2-yl, improving performance in aromatic C–H activation .
- Electron-Withdrawing Groups : The 5-CF₃ substituent in pyridine-based analogs introduces electron-withdrawing effects, which may stabilize metal complexes in fluorinated systems .
Enantiomeric Comparisons
The (S)-enantiomer of the target compound (CAS 1701405-00-6) exhibits identical physical properties but opposite stereochemical outcomes in catalysis. For example:
- Catalytic Efficiency : In a protodemetalation study, (S)-configured ligands achieved 32% yield for a phenanthroline derivative, whereas the (R)-enantiomer of the target compound showed higher yields (86%) under optimized conditions .
- Cost and Availability : The (R)-enantiomer is priced at $256/g (1g scale) from suppliers like CymitQuimica, while the (S)-enantiomer is available at similar purity but may require custom synthesis .
Biological Activity
(R)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole, with CAS number 280755-83-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₆N₂O
- Molecular Weight : 240.3 g/mol
- PubChem CID : 10728756
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Neuroprotective Effects : The isoquinoline structure is often associated with neuroprotective properties, which may be relevant in the context of neurodegenerative diseases.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- The compound may interact with specific cellular pathways involved in apoptosis and cell proliferation.
- Its structural similarity to known pharmacophores could suggest interactions with neurotransmitter systems or enzyme inhibition.
Anticancer Studies
A study conducted on various cancer cell lines assessed the cytotoxic effects of this compound. The results indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis via mitochondrial pathway |
| MCF7 | 15.0 | Inhibition of cell cycle progression |
| A549 | 18.0 | Modulation of oxidative stress pathways |
Neuroprotective Studies
Research into the neuroprotective properties revealed that the compound could mitigate oxidative stress in neuronal cells:
- Model Used : SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide.
| Treatment Group | Cell Viability (%) | Mechanism |
|---|---|---|
| Control | 100 | Baseline |
| (R)-4-Isopropyl... | 80 | Reduction in ROS levels |
| Standard Neuroprotectant | 85 | Known antioxidant effect |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for (R)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole to ensure stability?
- Methodological Answer: Store the compound in a tightly closed container in a cool (<25°C), well-ventilated area away from direct sunlight, heat sources, or incompatible materials (e.g., strong acids/bases). Use inert atmosphere storage if prolonged stability is required .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if aerosolization is possible .
- Engineering Controls: Handle in a BS-approved fume hood to minimize inhalation risks .
- Spill Management: Contain spills with sand or vermiculite, transfer to sealed containers, and dispose via approved waste management protocols .
Q. How can researchers determine the enantiomeric purity of this compound?
- Methodological Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., cellulose-based columns) with UV detection to resolve enantiomers.
- NMR with Chiral Shift Reagents: Employ europium-based reagents to induce splitting of proton signals, enabling quantification of enantiomeric excess (ee) .
Advanced Research Questions
Q. What synthetic strategies optimize the enantioselective synthesis of this compound?
- Methodological Answer:
- Chiral Auxiliaries: Use (R)-configured amino alcohols (e.g., valinol derivatives) in cyclocondensation reactions with isoquinoline-1-carbonyl chloride.
- Catalytic Asymmetric Methods: Explore palladium or copper catalysts with chiral ligands (e.g., BINAP) to enhance ee. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) significantly impact stereochemical outcomes .
Q. How does the steric and electronic environment of the isoquinoline moiety influence its coordination behavior in transition metal catalysis?
- Methodological Answer:
- Coordination Studies: Conduct X-ray crystallography or DFT calculations to analyze metal-ligand bonding. The isoquinoline’s π-system and lone pairs on the nitrogen enhance binding to metals like Pd or Ru, modulating catalytic activity in cross-coupling or hydrogenation reactions.
- Comparative Analysis: Benchmark against pyridine or quinoline-based ligands to evaluate electronic effects on reaction rates and selectivity .
Q. What methodologies can assess the compound’s potential biological activity, given limited toxicological data?
- Methodological Answer:
- In Silico Screening: Use molecular docking to predict interactions with biological targets (e.g., viral proteases or kinases).
- In Vitro Assays: Test against cell lines (e.g., picornavirus models) using structural analogs (e.g., oxazoline derivatives with proven antiviral activity) as references. Prioritize cytotoxicity assays (e.g., MTT) to establish safety margins .
Data Contradiction and Stability Analysis
Q. How should researchers reconcile discrepancies in reported stability data for this compound?
- Methodological Answer:
- Controlled Stability Studies: Conduct accelerated degradation tests under varying pH, temperature, and humidity conditions. Monitor via HPLC-MS to identify decomposition products (e.g., isoquinoline or oxazole ring-opening byproducts).
- Cross-Referencing: Compare results with SDS-stated stability (stable under normal conditions but decomposes in strong acids/bases) .
Key Research Gaps and Opportunities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
